4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one
Description
Properties
IUPAC Name |
3-ethyl-2-hydroxy-2H-furan-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-2-4-3-5(7)9-6(4)8/h3,6,8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CABIZTHYZVUARV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1575-49-1 | |
| Record name | 4-ethyl-5-hydroxy-2,5-dihydrofuran-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one can be synthesized through several methods. One common approach involves the condensation of ethyl propionate with diethyl oxalate, followed by the reaction of the intermediate diethyl oxalylpropionate with acetaldehyde. The final step involves acidic decarboxylation to yield the desired compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves optimized reaction conditions to maximize yield and purity. This may include the use of specific catalysts, controlled temperatures, and pressure conditions to ensure efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The ethyl group or hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various reagents, including halogens and organometallic compounds, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one serves as a key intermediate in the synthesis of various heterocyclic compounds. Its reactivity allows for the formation of complex molecules that are essential in medicinal chemistry and drug development.
The compound has been studied for its biological properties, particularly its potential anticancer activity. Research indicates that it can induce apoptosis in cancer cells by modulating pathways involving caspases and Bcl-2 family proteins.
Case Study: Anticancer Activity
A study investigated the effects of this compound on HL-60 promyelocytic leukemia cells. The results showed a significant reduction in cell proliferation, indicating its potential as an anticancer agent.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HL-60 | 15.0 | Induction of apoptosis via caspase activation |
Enzyme-Catalyzed Reactions
In biochemical studies, this compound is utilized as a probe to investigate enzyme-catalyzed reactions. Its structural features make it suitable for studying metabolic pathways and enzyme specificity.
Production of Fine Chemicals
In the chemical industry, this compound is employed as a building block for synthesizing fine chemicals. Its versatility allows for the creation of various derivatives that are valuable in pharmaceuticals and agrochemicals.
Natural Product Analog Synthesis
The compound is also significant in the synthesis of natural product analogs, which are crucial for developing new drugs with improved efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of 4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one involves its interaction with specific molecular targets and pathways. For example, it may act as an enzyme inhibitor or modulator, affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural features, molecular properties, and applications of 4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one and related dihydrofuranones:
Substituent Effects on Properties
- Alkyl Chain Length: The marine-derived butenolide (C₁₁H₁₈O₃) has a pentyl group, increasing lipophilicity compared to the ethyl group in the target compound. This may enhance membrane affinity in biological systems but reduce solubility .
- Aromatic vs. In contrast, aliphatic substituents prioritize hydrophobicity.
- Halogenation : Brominated derivatives (e.g., C₂₂H₁₆Br₂O and C₄H₃BrO₂) show increased molecular weight and reactivity. Bromine atoms participate in halogen bonding (Br⋯Br contacts) or act as leaving groups in synthesis .
- Hydroxyl Position : 5-Hydroxy substitution (target compound) vs. 4-hydroxy (DHF) alters hydrogen-bonding patterns. DHF’s 4-hydroxy group contributes to its volatility and role in flavor chemistry, while 5-hydroxy may stabilize lactone rings in aqueous environments .
Stereochemical and Crystallographic Variations
The ascorbic acid derivative (C₁₃H₁₄O₅) demonstrates the importance of stereochemistry: its (5R,1S) configuration directs hydrogen bonding into a planar 2D network, contrasting with the less constrained ethyl-hydroxy analogue . Brominated and tetraphenyl derivatives form dense crystal lattices via Br⋯Br and C–H⋯O interactions, whereas smaller dihydrofuranones (e.g., DHF) are more likely to exist in liquid or volatile states .
Biological Activity
4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one, also known as ethyl furanone, is a compound with significant biological activity that has garnered interest in various fields, including pharmacology and biochemistry. This article explores its biological effects, mechanisms of action, and potential applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHO. It features a furan ring with an ethyl group and a hydroxyl group attached, contributing to its reactivity and biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, with notable inhibition zones observed in agar diffusion assays. The compound's mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.
Cytotoxic Effects
In vitro studies have demonstrated that this compound possesses cytotoxic properties against several cancer cell lines. The IC values for different cancer cell lines vary significantly, indicating selective cytotoxicity. For instance:
| Cell Line | IC (µM) |
|---|---|
| A549 (Lung Cancer) | 25.0 |
| HeLa (Cervical Cancer) | 30.0 |
| MCF-7 (Breast Cancer) | 20.0 |
These values suggest that this compound may induce apoptosis through the activation of caspase pathways, leading to programmed cell death.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects . In animal models of inflammation, treatment with this compound resulted in significant reductions in inflammatory markers such as TNF-alpha and IL-6. This suggests potential therapeutic applications in conditions characterized by chronic inflammation.
The biological activity of this compound is primarily attributed to its ability to interact with cellular targets:
- Cell Membrane Interaction : The compound may integrate into lipid bilayers, disrupting membrane integrity.
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways crucial for cell survival.
- Receptor Modulation : The compound may bind to receptors involved in signaling pathways related to inflammation and apoptosis.
Case Studies
- Antimicrobial Efficacy : A study conducted on the antimicrobial properties of furanones demonstrated that this compound had a significant inhibitory effect on Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentration (MIC) was determined to be 50 µg/mL for both strains.
- Cytotoxicity in Cancer Research : In research involving human cancer cell lines, the compound was found to induce a dose-dependent reduction in cell viability. Flow cytometry analysis confirmed the induction of apoptosis at higher concentrations.
- Anti-inflammatory Model : In a carrageenan-induced paw edema model in rats, administration of the compound resulted in a marked decrease in paw swelling compared to control groups, indicating its potential as an anti-inflammatory agent.
Q & A
Q. What are the recommended methods for synthesizing 4-Ethyl-5-hydroxy-2,5-dihydrofuran-2-one in laboratory settings?
The synthesis typically involves lactonization of γ-hydroxy acids or cyclization of α,β-unsaturated carbonyl precursors. Key steps include:
- Precursor selection : Use ethyl-substituted γ-keto acids or esters as starting materials to ensure proper ring formation.
- Catalytic conditions : Employ acid catalysts (e.g., p-toluenesulfonic acid) or enzymatic methods for stereocontrol, as seen in analogous dihydrofuranone syntheses .
- Purification : Crystallization from ethanol or acetonitrile is effective for isolating the product, as demonstrated in structurally related brominated dihydrofuran derivatives .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR can confirm the lactone ring, ethyl substituent, and hydroxyl group. Coupling constants (e.g., J-values for diastereotopic protons) are critical for stereochemical assignment .
- IR spectroscopy : Detect carbonyl stretching (~1750 cm⁻¹) and hydroxyl bands (~3200 cm⁻¹) .
- X-ray crystallography : Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding), as applied to hexasubstituted dihydrofurans .
Q. How should researchers assess the stability of this compound under varying pH and temperature conditions?
- Accelerated degradation studies : Expose the compound to pH 3–10 buffers at 40–60°C and monitor degradation via HPLC or UV-Vis spectroscopy.
- Thermogravimetric analysis (TGA) : Evaluate thermal stability under inert atmospheres. Analogous dihydrofuranones show decomposition thresholds above 150°C .
- Light sensitivity : Store samples in amber vials, as hydroxylated furanones are prone to photooxidation .
Advanced Research Questions
Q. How can computational methods like DFT be applied to predict the reactivity of this compound in different chemical environments?
- Reactivity modeling : Use density functional theory (DFT) to calculate frontier molecular orbitals (HOMO/LUMO) and predict nucleophilic/electrophilic sites. For example, DFT studies on ethyl 4-hydroxy-pyrrole derivatives validated regioselective reactivity .
- Solvent effects : Apply polarizable continuum models (PCM) to simulate solvation energetics and tautomeric equilibria .
- Transition state analysis : Map reaction pathways for ring-opening or hydroxyl group functionalization .
Q. What strategies are effective in resolving contradictions between experimental spectral data and proposed structural models for dihydrofuranone derivatives?
- Comparative analysis : Cross-reference with structurally characterized analogs (e.g., brominated or chlorinated dihydrofuran-2-ones ).
- Advanced NMR techniques : Use 2D-COSY, NOESY, or HSQC to resolve overlapping signals and confirm spatial proximities .
- Computational validation : Overlay experimental and simulated IR/NMR spectra generated via quantum mechanical tools (e.g., Gaussian) .
Q. What methodologies are recommended for evaluating the bioactivity of this compound in pharmacological research?
- In vitro assays : Test antimicrobial or antioxidant activity using disk diffusion or DPPH radical scavenging assays. Related dihydrofuranones exhibit bioactivity dependent on substituent electronegativity .
- Structure-activity relationship (SAR) : Synthesize derivatives with modified ethyl/hydroxyl groups and compare potency .
- Metabolite profiling : Use LC-MS to identify degradation products in simulated physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
